molecular formula C11H23N B13646939 4-Cycloheptylbutan-2-amine

4-Cycloheptylbutan-2-amine

Katalognummer: B13646939
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: YOACBUOOMLSDQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cycloheptylbutan-2-amine is an organic compound with the molecular formula C11H23N It features a cycloheptyl group attached to a butan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptyl bromide with butan-2-amine under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Cycloheptyl bromide is reacted with butan-2-amine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cycloheptylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides to form substituted amines or sulfonamides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, sulfonyl chlorides (e.g., tosyl chloride) in pyridine.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Cycloheptylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-Cycloheptylbutan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cycloheptyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity for its targets. Pathways involved may include receptor binding and enzyme inhibition, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylbutan-2-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclopentylbutan-2-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    Cyclooctylbutan-2-amine: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

4-Cycloheptylbutan-2-amine is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

4-cycloheptylbutan-2-amine

InChI

InChI=1S/C11H23N/c1-10(12)8-9-11-6-4-2-3-5-7-11/h10-11H,2-9,12H2,1H3

InChI-Schlüssel

YOACBUOOMLSDQB-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1CCCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.